2,3,4-Trihydroxybenzaldehyde
Description
Historical Context and Discovery in Chemical Research
The synthesis of 2,3,4-Trihydroxybenzaldehyde has evolved over time. One of the earliest methods reported was the Gattermann reaction, which involved using pyrogallol (B1678534) and hydrocyanic acid or a cyanide. google.com An example of this can be found in a 1898 publication in Chemische Berichte that described the use of hydrocyanic acid. google.com While this method was cost-effective, the extreme toxicity of hydrogen cyanide led to its general abandonment. google.com
Modern synthetic routes often start with pyrogallol and employ a three-step process involving the protection of phenolic hydroxyl groups, followed by formylation, and finally deprotection. chemicalbook.comgoogle.com This contemporary approach offers advantages such as readily available and inexpensive raw materials, simpler operational procedures, and higher product yield and purity. google.com Another method involves extracting tannins from natural sources like the Amur maple leaf, which are then hydrolyzed to gallic acid. The gallic acid is subsequently decarboxylated to produce pyrogallol, which is then hydroxylated to yield this compound. google.com
Significance and Role in Contemporary Chemical and Pharmaceutical Sciences
This compound holds a significant position in the pharmaceutical industry as a crucial intermediate. chemicalbook.com It is essential for the synthesis of the anti-Parkinson's drug, benserazide (B1668006), which acts as a peripheral dopa decarboxylase inhibitor. chemicalbook.comgoogle.com Benserazide is typically combined with L-dopa in a 1:4 ratio to create a compound preparation for treating Parkinson's disease. chemicalbook.comgoogle.com
The compound's utility extends to the synthesis of other important pharmaceutical agents, such as new Ca2+ channel blockers. patsnap.com Its inherent antioxidant, anti-inflammatory, and antimicrobial properties make it a subject of interest for developing novel therapeutic agents. ontosight.aichemimpex.com The antioxidant capabilities, for instance, could be beneficial in mitigating diseases related to oxidative stress. ontosight.ai
Overview of Key Research Areas for this compound
The versatile nature of this compound makes it a focal point in several key research areas. chemimpex.com It is widely used as a building block for creating more complex organic molecules and derivatives tailored for specific applications. chemimpex.com
Key Research Applications:
Synthesis of Schiff Bases: this compound readily condenses with primary amines to form Schiff bases. iucr.org These compounds are investigated for their potential as enzyme inhibitors, such as inhibitors of hexokinase 2, which is overexpressed in many cancer cells. preprints.org For example, it has been used to prepare Schiff bases through condensation with anthranilic acid. sigmaaldrich.comchemicalbook.com
Formation of Hydrazones: It reacts with hydrazides to produce hydrazones. preprints.org Research has explored the synthesis of various hydrazone derivatives, which have shown potential inhibitory effects against enzymes like hexokinase 2. preprints.org
Development of Thiosemicarbazones: The compound is used in the synthesis of thiosemicarbazones by reacting it with thiosemicarbazide (B42300) derivatives. orientjchem.org These resulting ligands are studied for their chelating properties with metal ions and their potential biological activities. orientjchem.org
Antimicrobial and Antioxidant Agents: Research has investigated the antimicrobial activity of derivatives such as carbohydrazones against bacteria and fungi. sigmaaldrich.comchemicalbook.com Its antioxidant properties are also a significant area of study, with applications in pharmaceuticals and cosmetics. chemimpex.com
Fine Chemicals and Dyes: It serves as an intermediate in the synthesis of fine chemicals and dyes. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4-trihydroxybenzaldehyde | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-3-4-1-2-5(9)7(11)6(4)10/h1-3,9-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPNQSVBEWWHIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057684 | |
| Record name | 2,3,4-Trihydroxybenzaldehyde | |
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Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2144-08-3 | |
| Record name | 2,3,4-Trihydroxybenzaldehyde | |
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| Record name | Benzaldehyde, 2,3,4-trihydroxy- | |
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| Record name | Benzaldehyde, 2,3,4-trihydroxy- | |
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| Record name | 2,3,4-Trihydroxybenzaldehyde | |
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| Record name | 2,3,4-trihydroxybenzaldehyde | |
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| Record name | 2,3,4-Trihydroxybenzaldehyde | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 2,3,4-Trihydroxybenzaldehyde
Several well-documented methods for the synthesis of this compound have been developed, each with its own set of advantages and limitations.
Synthesis from Pyrogallol (B1678534): Multi-step Approaches (e.g., Phenolic Hydroxyl Protection, Formylation, Deprotection)
A common and effective strategy for preparing this compound involves a multi-step sequence starting from pyrogallol. chemicalbook.comgoogle.comsmolecule.com This approach typically includes three key stages: protection of the phenolic hydroxyl groups, introduction of the formyl group (formylation), and subsequent removal of the protecting groups (deprotection). chemicalbook.comgoogle.com
One specific patented method outlines the protection of two adjacent hydroxyl groups of pyrogallol to form 4-hydroxybenzo[d] google.comontosight.aidioxol-2-one. chemicalbook.com This intermediate is then subjected to formylation to yield 7-hydroxy-2-oxobenzo[d] google.comontosight.aidioxole-4-carbaldehyde. chemicalbook.com The final step involves the removal of the protecting group to afford the target molecule, this compound. chemicalbook.com This multi-step process is reported to have advantages such as the use of inexpensive raw materials, straightforward operation, high product yield and purity, and reduced waste generation, making it economically and environmentally favorable. google.com
A detailed example of this approach involves the following steps:
Step 1: Phenolic Hydroxyl Protection: Pyrogallol is reacted with diphenyl carbonate in the presence of triethylamine, using methyl tert-butyl ether (MTBE) as a solvent. The reaction is carried out under reflux conditions for 6-8 hours to produce 4-hydroxybenzo[d] google.comontosight.aidioxol-2-one with a reported yield of 95–97%.
Step 2: Formylation: The protected intermediate is then formylated using dichloromethyl ethyl ether and aluminum chloride (AlCl₃) as a catalyst in MTBE at a controlled temperature of 0–5°C. This step yields 7-hydroxy-2-oxobenzo[d] google.comontosight.aidioxole-4-carbaldehyde with a reported yield of 89–93%.
Table 1: Multi-step Synthesis of this compound from Pyrogallol
| Step | Reagents and Conditions | Intermediate/Product | Yield (%) |
| 1. Protection | Pyrogallol, Diphenyl carbonate, Triethylamine, MTBE, Reflux (6-8h) | 4-hydroxybenzo[d] google.comontosight.aidioxol-2-one | 95-97 |
| 2. Formylation | Dichloromethyl ethyl ether, AlCl₃, MTBE, 0-5°C | 7-hydroxy-2-oxobenzo[d] google.comontosight.aidioxole-4-carbaldehyde | 89-93 |
| 3. Deprotection | Aqueous NaOH, Reflux | This compound | 90-95 |
| Overall | This compound | 76-82 |
Gattermann Reaction and its Variants
The Gattermann reaction and its variations represent another important avenue for the synthesis of this compound. unacademy.comwikipedia.org This reaction, a type of electrophilic aromatic substitution, traditionally involves the formylation of aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). unacademy.comwikipedia.org
A specific application of this reaction involves the direct formylation of pyrogallol. google.com One of the earliest methods reported was the Gattermann reaction of pyrogallol with hydrocyanic acid. google.com A modification of this reaction, known as the Adams modification, generates HCN in situ from zinc cyanide and hydrochloric acid, which is considered a safer alternative to handling highly toxic gaseous HCN. thermofisher.com
The Gattermann-Koch reaction is a related method that utilizes carbon monoxide (CO) and HCl with a catalyst, but it is generally not applicable to phenol (B47542) and phenol ether substrates, making the standard Gattermann reaction more suitable for pyrogallol. wikipedia.orgtestbook.com
Oxidation of Pyrogallol and Related Precursors
The direct oxidation of pyrogallol or its derivatives can also yield this compound. ontosight.ai For instance, the oxidation of 2,3,4-trihydroxybenzyl alcohol, a related precursor, can produce the desired aldehyde. The oxidation of benzylic alcohols, in general, is a well-established transformation in organic synthesis. ru.nl Studies on the OH-initiated oxidation of benzyl (B1604629) alcohol have identified hydroxybenzyl alcohol and benzaldehyde (B42025) as major products. researchgate.netresearchgate.net
Reaction of 3,4-Dihydroxybenzaldehyde (B13553) with Hydroxylating Agents
Another synthetic strategy involves the introduction of a hydroxyl group onto 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). ontosight.ai This can be achieved through the use of appropriate hydroxylating agents. The selective protection of one of the hydroxyl groups in 3,4-dihydroxybenzaldehyde can be a key step in directing the hydroxylation to the desired position. mdpi.com For example, the protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde has been accomplished with yields of up to 70% using active halides like benzyl chloride derivatives. mdpi.com Subsequent hydroxylation of the protected intermediate would lead to the desired 2,3,4-trihydroxy substitution pattern after deprotection.
Green Chemistry Approaches to Synthesis
In recent years, there has been a growing interest in developing more environmentally friendly or "green" synthetic methods. For this compound, this includes exploring alternative starting materials and reaction conditions.
One patented approach describes a process for producing this compound from Amur maple leaves. google.com This method involves the extraction of tannins, followed by hydrolysis to gallic acid and saccharides. The gallic acid is then decarboxylated to produce pyrogallol, which is subsequently hydroxylated to yield the final product. google.com This process leverages a renewable resource and is presented as a new industrial pathway for the synthesis of this compound. google.com
Another example of a green chemistry approach is the use of ionic liquids as catalysts. The synthesis of chromeno-pyrimidine derivatives has been achieved through the reaction of barbituric acid and this compound in a mixture of water and ethanol (B145695) using diethanolammonium chloroacetate (B1199739) as a catalyst. researchgate.net
Novel and Emerging Synthetic Strategies
Research into the synthesis of this compound and its derivatives continues to evolve, with new and improved methods being reported. These novel strategies often focus on improving efficiency, scalability, and sustainability.
One emerging area is the use of mechanochemistry, such as airflow grinding technology, for the synthesis of Schiff bases derived from this compound. researchgate.net This solvent-free method has shown promise in enhancing reaction yields and minimizing waste.
Furthermore, the development of novel benitrobenrazide and benserazide (B1668006) analogues, which contain the this compound moiety, highlights the ongoing efforts to synthesize new functional molecules based on this core structure. mdpi.com These syntheses often involve the reaction of this compound with various hydrazides in methanol (B129727) at room temperature. mdpi.com
Airflow Grinding Technology for Schiff Base Derivatives
A novel and environmentally friendly approach for synthesizing Schiff bases from this compound involves the use of airflow grinding technology. researchgate.net This method, which can be enhanced by the addition of microwave technology, facilitates the condensation reaction between this compound and a primary amine, such as 4-aminobenzoic acid. researchgate.net The process is notable for being a solvent-free reaction that can be completed in a shorter time frame compared to traditional liquid-phase synthesis. researchgate.netresearchgate.net Research has demonstrated that this technology is a feasible and effective way to produce Schiff bases, yielding products whose structures have been confirmed by 1H nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy. researchgate.net This technique is highlighted as a green chemistry method due to its mild conditions, simple operation, and high yields without the production of wasteful by-products. researchgate.net
One-Pot Synthesis of Derivatives (e.g., Caffeic Acid Derivatives)
One-pot synthesis has emerged as an efficient and atom-economical method for producing derivatives of this compound, such as those of caffeic acid. nih.govmdpi.com This approach often utilizes the Wittig or Horner-Wadsworth-Emmons (HWE) reaction in an aqueous medium, which aligns with the principles of green chemistry by avoiding toxic organic solvents. nih.govmdpi.com For instance, the synthesis of caffeic acid derivatives has been successfully carried out in water at 90°C. mdpi.com
While the presence of multiple hydroxyl groups on the benzaldehyde ring can sometimes lead to lower reaction yields compared to analogues with fewer hydroxyl groups, this one-step procedure remains rapid and effective. nih.govmdpi.com For example, the synthesis of Ethyl (2E)-3-(2,3,4-trihydroxyphenyl)-2-methylpropenoate, a caffeic acid derivative, was achieved with a 74% yield in just one hour. researchgate.net This method is advantageous as it eliminates the need for protecting the phenolic hydroxyl groups and avoids the use of harsh or environmentally unsafe reagents. nih.govmdpi.com The resulting derivatives have shown potential as antimalarial agents. nih.govresearchgate.net
Utilizing Natural Raw Materials (e.g., Amur Maple Leaf) for Precursor Production
An alternative and green approach to obtaining this compound involves its production from natural sources, specifically the leaves of the Amur maple (Acer ginnala). google.com This method leverages the high tannin content of the leaves. The process begins with the extraction of tannins from the Amur maple leaves, which can be enriched using macroporous adsorbent resin. google.com These tannins then undergo hydrolysis (either acidic or basic) to yield gallic acid and saccharides. google.com The subsequent decarboxylation of the gallic acid at high temperatures produces pyrogallol. google.com Finally, the pyrogallol is subjected to hydroxylation to produce this compound. google.com This method presents an industrial pathway for producing the target compound from a renewable and natural raw material. google.com
Derivatization Strategies and Synthesis of Related Compounds
The presence of a reactive aldehyde group and multiple hydroxyl groups makes this compound a versatile starting material for the synthesis of a wide range of derivatives, most notably Schiff bases and their related compounds.
Schiff Base Formation and their Derivatives
This compound readily undergoes condensation reactions with primary amines to form Schiff bases, which are characterized by an imine (C=N) group. webofproceedings.org This reaction is a cornerstone of its derivatization. The synthesis is often carried out by refluxing the aldehyde with the corresponding amine in a solvent like ethanol. webofproceedings.orgglobalresearchonline.net The resulting Schiff bases are of significant interest due to their potential biological activities. webofproceedings.org For example, Schiff bases derived from this compound have been synthesized with various amines, including 4-aminobenzoic acid, tyramine, and 4-hydroxybenzylamine. researchgate.netwebofproceedings.org
A specific derivative of interest is this compound N-hydroxysemicarbazone. ontosight.ai This compound belongs to the semicarbazone class and is noted for its potential biological activities. ontosight.ai Its structure, featuring the this compound backbone linked to an N-hydroxysemicarbazone moiety, is key to its reactivity and interactions with biological systems. ontosight.ai
Thiosemicarbazones are an important class of Schiff base derivatives of this compound, synthesized by its condensation with thiosemicarbazide (B42300) or its N-substituted derivatives. orientjchem.orgorientjchem.org These compounds are significant organic chelating agents due to their ability to coordinate with metal ions. orientjchem.orgorientjchem.org
Two notable examples are this compound-4-phenylthiosemicarbazone (THBPTSC) and this compound-4-methylthiosemicarbazone (THBMTSC). orientjchem.orgorientjchem.org The synthesis of these ligands is typically achieved by refluxing this compound with the appropriate 4-substituted-3-thiosemicarbazide in methanol for several hours. orientjchem.orgorientjchem.org The formation of these new compounds has been confirmed through elemental analysis and various spectral techniques, including FT-IR, NMR, and mass spectrometry. orientjchem.orgorientjchem.org
Table 1: Synthesis of Thiosemicarbazone Ligands from this compound
| Ligand | Amine Reactant | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| THBPTSC | 4-phenyl-3-thiosemicarbazide | ~4 hours | 79% | orientjchem.org |
| THBMTSC | 4-methyl-3-thiosemicarbazide | ~4.5 hours | 84% | orientjchem.orgorientjchem.org |
These thiosemicarbazone ligands, such as THBPTSC and THBMTSC, can act as tridentate ligands, coordinating with metal ions like nickel(II) through their oxygen, nitrogen, and sulfur atoms to form metal complexes. um.edu.myresearchgate.net
Synthesis of Coumarin (B35378) Derivatives (e.g., Daphnetin)
This compound serves as a key starting material for the synthesis of daphnetin (B354214) (7,8-dihydroxycoumarin), a naturally occurring coumarin derivative. nih.govfrontiersin.org One synthetic route involves the reaction of this compound with ethyl acetate (B1210297) in the presence of N,N-diethylaniline under a nitrogen atmosphere. nih.gov Another established method is the Knoevenagel condensation, which is a versatile tool for forming C-C bonds in the synthesis of coumarins. nih.gov For instance, a series of daphnetin derivatives substituted at the C-3 position have been prepared from this compound via this condensation reaction. nih.gov Additionally, 3-acetyldaphnetin, synthesized from this compound and ethyl acetoacetate (B1235776) with piperidine (B6355638) as a catalyst, can be further modified to produce daphnetin hydrazones. nanobioletters.com
Caffeic Acid Derivatives
The synthesis of caffeic acid derivatives from this compound has been successfully achieved using the Wittig reaction. nih.govuj.edu.pl Specifically, the reaction of this compound with (carbethoxyethylidene)triphenylphosphorane (B8803302) in water results in the formation of ethyl (2E)-3-(2,3,4-trihydroxyphenyl)-2-methylpropenoate in good yield (74%). nih.govresearchgate.net This one-step procedure is noted for its efficiency and adherence to green chemistry principles by using water as a solvent. uj.edu.pl While the Knoevenagel condensation is a common method for preparing caffeic acid derivatives, it has been reported to fail when this compound is used as the substrate. nih.gov
Table 2: Wittig Reaction for Caffeic Acid Derivative Synthesis
| Product Name | Aldehyde | Ylide | Yield | Reference |
| Ethyl (2E)-3-(2,3,4-Trihydroxyphenyl)-2-methylpropenoate | This compound | (carbethoxyethylidene)triphenylphosphorane | 74% | nih.gov |
Metal Complexes with this compound Ligands (e.g., Nickel(II) Complexes)
The Schiff bases derived from this compound can act as versatile ligands for the formation of metal complexes. A series of Nickel(II) complexes have been synthesized using tridentate O,N,S Schiff base ligands derived from the condensation of this compound with various thiosemicarbazide derivatives (e.g., 4-methyl-, 4-ethyl-, and 4-phenyl-3-thiosemicarbazone). sci-hub.seresearchgate.netum.edu.my
In a typical synthesis, an ethanolic or methanolic solution of the thiosemicarbazone ligand is reacted with a nickel(II) salt, such as nickel(II) chloride hexahydrate, often in the presence of a co-ligand like triphenylphosphine (B44618) (PPh3). sci-hub.seresearchgate.netutm.my The resulting complexes are generally four-coordinated and adopt a distorted square-planar geometry. researchgate.netum.edu.myresearchgate.net In these structures, the Schiff base ligand coordinates to the nickel(II) center through the phenolic oxygen, the imine nitrogen, and the thiolate sulfur atoms. sci-hub.seresearchgate.net
Table 3: Selected Nickel(II) Complexes with this compound-derived Ligands
| Complex Formula | Ligand (L) | Co-ligand | Geometry | Reference |
| [NiL(PPh3)]Cl | 2,3,4-trihydroxybenzaldehydethiosemicarbazone | Triphenylphosphine | Distorted square-planar | researchgate.net |
| [Ni(L1)PPh3]Cl | This compound-4-methyl-3-thiosemicarbazone | Triphenylphosphine | Square-planar | sci-hub.seresearchgate.net |
| [Ni(L2)PPh3]Cl | This compound-4-ethyl-3-thiosemicarbazone | Triphenylphosphine | Square-planar | sci-hub.seresearchgate.net |
| [Ni(L3)PPh3] | This compound-4-phenyl-3-thiosemicarbazone | Triphenylphosphine | Square-planar | sci-hub.seresearchgate.net |
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 2,3,4-Trihydroxybenzaldehyde. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), researchers can map out the connectivity and chemical environment of each atom within the molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in this compound. The chemical shifts (δ) of the protons are influenced by their local electronic environment. In a typical ¹H NMR spectrum, the aldehydic proton appears as a singlet at approximately 9.71 ppm. The aromatic protons, H-5 and H-6, exhibit characteristic splitting patterns due to coupling with each other. H-6 typically resonates at a lower field (around 7.05 ppm) as a doublet, while H-5 appears at a higher field (around 6.55 ppm) also as a doublet. The hydroxyl protons are often observed as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |
|---|---|---|---|---|
| CHO | 9.71 | s (singlet) | - | DMSO-d₆ |
| H-6 | 7.05 | d (doublet) | 8.5 | DMSO-d₆ |
| H-5 | 6.55 | d (doublet) | 8.5 | DMSO-d₆ |
| OH | Variable, broad singlets | DMSO-d₆ |
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The aldehydic carbon (C=O) is typically the most downfield signal, appearing around 191.2 ppm. The carbon atoms attached to hydroxyl groups (C-2, C-3, C-4) resonate in the range of 152.9 to 132.4 ppm. The remaining aromatic carbons (C-1, C-5, C-6) can be found between 120.3 and 108.9 ppm.
| Carbon Atom | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|
| C=O | 191.2 | DMSO-d₆ |
| C-2 | 152.9 | DMSO-d₆ |
| C-4 | 152.3 | DMSO-d₆ |
| C-3 | 132.4 | DMSO-d₆ |
| C-6 | 120.3 | DMSO-d₆ |
| C-1 | 114.7 | DMSO-d₆ |
| C-5 | 108.9 | DMSO-d₆ |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. The technique involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. The molecular ion peak [M]⁺ for this compound is observed at an m/z corresponding to its molecular weight (154.12 g/mol ) nih.gov. The exact mass can be determined with high-resolution mass spectrometry, providing a value of 154.02660867 Da nih.gov. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragments may arise from the loss of a hydrogen atom ([M-H]⁺), a formyl group ([M-CHO]⁺), or carbon monoxide ([M-CO]⁺).
Infrared (IR) Spectroscopy (FT-IR)
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting IR spectrum shows characteristic absorption bands for different functional groups. For this compound, a broad absorption band is typically observed in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydroxyl groups. A strong, sharp peak around 1640 cm⁻¹ corresponds to the C=O stretching vibration of the aldehyde group. Absorptions in the 1600-1450 cm⁻¹ region are indicative of the C=C stretching vibrations within the aromatic ring.
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |
|---|---|---|
| Hydroxyl (O-H) | Stretching | 3400 - 3200 (broad) |
| Aldehyde (C=O) | Stretching | ~1640 (strong, sharp) |
| Aromatic (C=C) | Stretching | 1600 - 1450 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The presence of the benzene (B151609) ring and the carbonyl group creates a conjugated system that absorbs UV or visible light, promoting electrons to higher energy orbitals. The UV-Vis spectrum of this compound typically displays absorption maxima (λmax) that are characteristic of its electronic structure. These absorption bands are often influenced by the solvent used for the analysis.
Chromatographic Techniques (e.g., HPLC, GC) for Purity and Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or natural extracts.
High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of this compound. Reverse-phase HPLC, using a C18 column, is a common approach. A mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (often containing a small amount of acid like formic or phosphoric acid) is typically employed sielc.com. The compound is detected using a UV detector set at a wavelength where the compound exhibits strong absorbance. This technique allows for the quantification of this compound and the detection of impurities with high sensitivity and resolution. For instance, HPLC can be used to monitor the progress of its synthesis, with the purity of the final product reaching over 99% google.com.
X-ray Diffraction for Crystal Structure Analysis
X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In the case of this compound, single-crystal X-ray studies have provided detailed insights into its three-dimensional structure.
A notable study conducted at a temperature of 100 K revealed that this compound crystallizes in a monoclinic system. nih.gov The asymmetric unit of the crystal contains two independent molecules. nih.govresearchgate.netresearchgate.net A key feature of the molecular structure is the presence of intramolecular hydrogen bonds between the 2-hydroxy group and the adjacent aldehyde group in both molecules. nih.govresearchgate.netresearchgate.net Furthermore, the molecules are interconnected through intermolecular O—H⋯O hydrogen bonds, forming a complex three-dimensional network. nih.govresearchgate.netresearchgate.net Each hydroxy group in this network acts as a donor to a single acceptor atom. nih.govresearchgate.netresearchgate.net
Detailed crystallographic data from this analysis are summarized in the table below.
| Crystal Data | |
| Empirical Formula | C₇H₆O₄ |
| Formula Weight | 154.12 |
| Temperature | 100(2) K |
| Crystal System | Monoclinic |
| Unit cell dimensions | a = 3.6222 (3) Åb = 24.006 (2) Åc = 14.8965 (9) Åβ = 93.524 (5)° |
| Volume | 1292.9 (2) ų |
| Z (Molecules per unit cell) | 8 |
| Radiation type | Mo Kα |
| Source: nih.gov |
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass) of a compound. This method is crucial for verifying the empirical and molecular formula of a newly synthesized or isolated substance. For this compound, the established molecular formula is C₇H₆O₄. nih.govcymitquimica.comnih.govscbt.com
Based on this formula and the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. Experimental results from elemental analysis would be compared against these theoretical values to confirm the purity and identity of the compound.
The theoretical elemental composition of this compound is presented in the table below.
| Element | Atomic Weight (u) | Moles in Formula | Mass in Formula ( g/mol ) | Percentage Composition (%) |
| Carbon | 12.011 | 7 | 84.077 | 54.56% |
| Hydrogen | 1.008 | 6 | 6.048 | 3.92% |
| Oxygen | 15.999 | 4 | 63.996 | 41.52% |
| Total | 154.121 | 100.00% |
Biological Activities and Mechanistic Investigations
Antioxidant Properties and Mechanisms
2,3,4-Trihydroxybenzaldehyde is recognized for its significant antioxidant capabilities, which are largely attributed to its chemical structure. cymitquimica.com The presence of multiple hydroxyl groups on the benzene (B151609) ring allows it to act as a potent free radical scavenger. cymitquimica.com The antioxidant mechanism of phenolic compounds like this compound generally involves donating a hydrogen atom or an electron to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This activity is crucial in mitigating the harmful effects of reactive oxygen species (ROS) and reactive nitrogen species (RNS).
Derivatives of this compound have demonstrated remarkable efficacy in free radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. mdpi.com In some studies, these derivatives were found to be more potent than standard antioxidants like resveratrol. mdpi.com The antioxidant capacity of hydroxylated benzaldehydes is influenced by the position and number of hydroxyl groups, with the dissociation of these groups playing a role in their ability to donate electrons. wiserpub.com
Role in Combating Oxidative Stress-Related Diseases
The ability of this compound to neutralize free radicals positions it as a promising agent in the fight against diseases linked to oxidative stress. cymitquimica.com Oxidative stress is a key pathological factor in a range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. By mitigating oxidative damage, this compound and its derivatives may offer protective effects against the onset and progression of such conditions. For instance, its role as an intermediate in the synthesis of the anti-Parkinson's drug benserazide (B1668006) underscores its relevance in addressing neurological disorders where oxidative stress is a contributing factor.
Induction of Oxidation Processes in Peroxidase Enzymes
Peroxidase enzymes, such as horseradish peroxidase (HRP), catalyze the oxidation of a wide array of substrates in the presence of hydrogen peroxide. sigmaaldrich.com Phenolic compounds are common substrates for these enzymes. The catalytic cycle of HRP involves the formation of a higher oxidation state intermediate, which then oxidizes the phenolic substrate. nih.govnih.gov This process typically involves the transfer of electrons from the phenol (B47542) to the enzyme, resulting in the formation of phenoxy radicals. These radicals can then undergo further reactions, such as polymerization. nih.govresearchgate.net While the specific interaction of this compound with peroxidases is a subject of ongoing research, its phenolic nature suggests it can act as a substrate, participating in and inducing these enzymatic oxidation processes. sigmaaldrich.comresearchgate.net
Anti-inflammatory Activities and Pathways
Beyond its antioxidant effects, this compound has demonstrated anti-inflammatory properties. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. A hydrogel incorporating this compound has been shown to possess anti-inflammatory capabilities, suggesting its potential use in applications like wound healing. While detailed mechanistic studies are still emerging, the anti-inflammatory action of many phenolic compounds is often linked to their ability to modulate key inflammatory pathways. These can include the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the suppression of transcription factors such as nuclear factor-kappa B (NF-κB), which plays a central role in regulating the expression of inflammatory genes.
Antimicrobial and Antifungal Activities
This compound has been investigated for its broad-spectrum antimicrobial and antifungal activities. sigmaaldrich.comchemicalbook.comsigmaaldrich.com Derivatives of this compound, such as carbohydrazones, have been specifically synthesized and evaluated for their efficacy against various microbial pathogens. sigmaaldrich.com
Activity against Bacteria (Gram-positive, Gram-negative)
Research has confirmed the antibacterial efficacy of this compound against both Gram-positive and Gram-negative bacteria. Studies have shown its activity against clinically relevant pathogens, highlighting its potential as a lead compound for the development of new antibacterial agents. For example, its derivative, 2,3-dihydroxybenzaldehyde, has shown antimicrobial activity against Staphylococcus aureus, a common Gram-positive bacterium responsible for a variety of infections. frontiersin.org
| Bacterial Strain | Gram Stain | Activity of 2,3-dihydroxybenzaldehyde |
|---|---|---|
| Staphylococcus aureus | Positive | MIC50: 500 mg/L |
| Staphylococcus aureus | Positive | MIC90: 833 mg/L |
Activity against Fungi (e.g., Candida)
In addition to its antibacterial properties, this compound and its derivatives have exhibited notable antifungal activity. sigmaaldrich.comsigmaaldrich.com Fungal infections, particularly those caused by Candida species, are a significant cause of morbidity and mortality, especially in immunocompromised individuals. The antifungal action of benzaldehydes is often associated with their ability to disrupt cellular antioxidation processes in fungi, making them more susceptible to oxidative stress. nih.gov The presence of an ortho-hydroxyl group in the benzaldehyde (B42025) structure has been shown to enhance its antifungal potency. nih.gov
| Fungal Species | Observed Activity |
|---|---|
| Candida species | Derivatives of this compound have shown antifungal activity. |
| General Fungi | Carbohydrazone derivatives exhibit antifungal properties. |
Anticancer and Antitumor Properties
Research into the biological effects of this compound has encompassed its potential as an anticancer agent. Studies have indicated that this compound can influence the viability of cancer cells, suggesting a role in regulating signals that promote the growth of tumors.
Cytotoxicity against Cancer Cell Lines (e.g., Colorectal Carcinoma)
This compound has been reported to decrease the viability of human colon cancer cells by modulating pro-oncogenic signals chemicalbook.com. However, detailed quantitative studies providing specific cytotoxicity metrics, such as IC50 values against common colorectal carcinoma cell lines like HCT-116 and HT-29, are not extensively available in the current body of scientific literature. The focus of many cytotoxic studies has often been on related di- and trihydroxybenzaldehyde isomers or their derivatives, which show varying degrees of activity depending on the cell line and the specific substitution patterns of the hydroxyl groups.
Antiviral Capabilities
The structural framework of this compound is significant in the field of antiviral research. Specifically, the 2,3,4-trihydroxybenzyl moiety has been identified as a critical pharmacophore for the inhibition of the Coxsackievirus B3 (CVB3) 3C protease (3Cpro) nih.govmdpi.com. CVB3 is a virus known to cause acute viral myocarditis, particularly in children, and its 3C protease is essential for viral replication nih.govmdpi.com.
In structure-activity relationship (SAR) studies of benserazide, an anti-CVB3 3Cpro agent, the 2,3,4-trihydroxybenzyl group was determined to be the key component responsible for its inhibitory activity nih.govmdpi.com. Further optimization of this structure, by replacing the serine moiety of benserazide with various aryl-alkyl substituted hydrazide groups, led to the development of highly potent inhibitors. One such derivative, a 4-hydroxyphenylpentanehydrazide analogue, demonstrated an IC50 value of 0.07 μM against the CVB3 3C protease nih.govmdpi.com. This highlights the importance of the this compound scaffold in designing effective antiviral agents targeting specific viral enzymes.
Enzyme Inhibition Studies (e.g., Aldose Reductase, Xanthine (B1682287) Oxidase)
This compound and its derivatives have been investigated for their ability to inhibit various enzymes implicated in disease pathways. Key targets include aldose reductase, which is involved in diabetic complications, and xanthine oxidase, which is linked to hyperuricemia and gout.
Regarding xanthine oxidase, studies have shown that this compound itself is a weak inhibitor. Research indicates that its inhibitory activity did not reach 50% even at concentrations up to 80 μM, making an IC50 value unobtainable under the tested conditions nih.gov. This is in contrast to other derivatives, such as 3,4-dihydroxy-5-nitrobenzaldehyde, which potently inhibits xanthine oxidase with an IC50 value of 3 μM nih.gov.
Conversely, derivatives of this compound have shown significant promise as inhibitors of aldose reductase (ALR2) mdpi.com. This enzyme is a key component of the polyol pathway, where it converts glucose to sorbitol. Under hyperglycemic conditions, this pathway's overactivation contributes to oxidative stress and long-term diabetic complications mdpi.comproquest.comnih.gov. Synthetic derivatives incorporating the this compound structure have been developed as potent ALR2 inhibitors mdpi.com.
Dual-Acting Agents Targeting Enzymes and Oxidative Stress
A significant area of research focuses on developing dual-acting agents that can simultaneously inhibit a key enzyme and counteract the associated oxidative stress. Derivatives of this compound have been central to this approach, particularly in the context of diabetic complications mdpi.comproquest.com.
Novel series of (E)-benzaldehyde O-benzyl oximes have been synthesized using a this compound fragment. These compounds were designed to act as both aldose reductase (ALR2) inhibitors and antioxidants mdpi.com. The rationale is that inhibiting ALR2 can prevent the development of cellular toxicity from hyperglycemia, while the antioxidant activity can neutralize the reactive oxygen species that are generated, leading to a more effective therapeutic outcome mdpi.comproquest.com. Research confirmed that the polyhydroxy substitution pattern on the benzaldehyde core was crucial for both the enzyme inhibition and the antioxidant capacity mdpi.com. Two derivatives, (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime and (E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime, were identified as particularly effective dual-acting agents, combining strong ALR2 inhibitory properties with significant antioxidant efficacy mdpi.com.
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| (E)-2,3,4-trihydroxybenzaldehyde O-(3-methoxybenzyl) oxime | Aldose Reductase (ALR2) | Data indicates high efficacy mdpi.com |
| (E)-2,3,4-trihydroxybenzaldehyde O-(4-methoxybenzyl) oxime | Aldose Reductase (ALR2) | Data indicates high efficacy mdpi.com |
Structure-Activity Relationship (SAR) Studies
The relationship between the chemical structure of this compound and its biological activities is a key area of investigation. The specific arrangement of the three adjacent hydroxyl groups, in conjunction with the aldehyde function, dictates its physicochemical properties and its interactions with biological targets.
Crystallographic studies reveal that in its solid state, the 2-hydroxy group forms an intramolecular hydrogen bond with the adjacent aldehyde group chemicalbook.comnih.govresearchgate.net. This interaction contributes to the planarity of the molecule and influences its conformational freedom nih.govresearchgate.net. Such structural constraints are often critical for a molecule's ability to fit into the active site of an enzyme or bind to a biological receptor. This inherent structural feature is a foundational element in the design of derivatives, such as Schiff bases and oximes, where the aldehyde group is modified to enhance specific biological activities nih.gov.
Influence of Hydroxyl Group Substitution Patterns
The substitution pattern of hydroxyl groups on the benzaldehyde ring is a determining factor for biological activity. The 2,3,4-trihydroxy arrangement has been specifically identified as a crucial pharmacophore for the inhibition of the Coxsackievirus B3 3C protease, forming the basis for potent antiviral compounds nih.govmdpi.com.
In the context of enzyme inhibition and antioxidant capacity, the polyhydroxy pattern is also vital. Studies on O-benzyl oxime derivatives designed as dual-acting aldose reductase inhibitors and antioxidants found that the specific arrangement and number of hydroxyl groups on the benzaldehyde fragment were critical for both activities mdpi.com. This demonstrates that the vicinal trihydroxy structure provides a unique electronic and steric environment that can be exploited to achieve specific and sometimes multiple biological effects. The ability of these groups to donate hydrogen atoms and chelate metal ions is also believed to contribute to the antioxidant properties observed in its derivatives mdpi.com.
Role of Derivatization (e.g., Thiosemicarbazone Moiety)
Derivatization of this compound, particularly through the introduction of a thiosemicarbazone moiety, has been a strategic approach to modulate its biological activity. Thiosemicarbazones are a class of compounds known for their diverse pharmacological properties, which can be attributed to their ability to chelate metal ions and interact with various biological targets.
The condensation of this compound with thiosemicarbazide (B42300) or its N-substituted analogues yields thiosemicarbazone derivatives. This modification introduces a pharmacologically active scaffold that can significantly enhance the parent molecule's therapeutic potential. The resulting thiosemicarbazones possess a flexible backbone and a combination of sulfur and nitrogen donor atoms, which are crucial for their biological action.
Research on polyhydroxybenzaldehyde thiosemicarbazone derivatives has indicated their potential as effective agents against several cancer cell lines, particularly when complexed with metal ions like nickel. Although specific studies on the biological activities of this compound-derived thiosemicarbazone metal complexes are still emerging, the existing literature on related compounds underscores the importance of this derivatization strategy.
Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) studies are computational modeling techniques used to correlate the chemical structure of a compound with its biological activity or toxicity. nih.gov These models are instrumental in predicting the properties of new chemical entities and in understanding the structural features that govern their effects.
A notable QSTR study investigated the acute toxicity of a series of 77 aromatic aldehydes, including this compound, against the protozoan Tetrahymena pyriformis. researchgate.net This research utilized principal component analysis, multiple linear regression, and multiple nonlinear regression to build predictive models. researchgate.net The study successfully established a quantitative relationship between the molecular descriptors of the aldehydes and their toxicity, providing a framework for assessing the environmental risk of these compounds. researchgate.net The inclusion of this compound in this study provides valuable data on its ecotoxicological profile.
While comprehensive QSAR studies specifically focused on a broad range of biological activities of this compound derivatives are not extensively documented, the principles derived from QSAR analyses of other substituted benzaldehydes are applicable. These studies typically reveal that molecular descriptors such as lipophilicity, electronic effects of substituents, and steric parameters play a crucial role in determining the biological activity of benzaldehyde derivatives. For instance, in a 2D-QSAR study of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives against Staphylococcus aureus, various molecular descriptors were calculated to build a predictive model for their antimicrobial activity. jmaterenvironsci.com
Molecular Mechanisms of Action (e.g., Interaction with Biological Macromolecules)
The biological effects of this compound and its derivatives are mediated through their interaction with various biological macromolecules, leading to the modulation of cellular pathways.
One of the investigated mechanisms is the inhibition of the enzyme aldose reductase. mdpi.com This enzyme is implicated in the pathogenesis of diabetic complications. A study on nature-inspired O-benzyl oxime-based derivatives of this compound identified compounds that exhibited inhibitory properties against aldose reductase, suggesting a potential therapeutic application in managing diabetes-related pathologies. mdpi.com Molecular docking simulations within this study helped to elucidate the structure-activity relationships and the binding modes of these derivatives within the active site of human aldose reductase. mdpi.com
Furthermore, this compound has been shown to influence metabolic pathways associated with obesity. It has been found to prevent lipid accumulation in 3T3-L1 adipocytes and HepG2 hepatocytes by downregulating the expression of key transcriptional regulators such as PPARγ, C/EBPα, and SREBP-1c. chemicalbook.com These findings suggest that this compound may exert its anti-obesity effects by directly interacting with and modulating the activity of these critical proteins involved in adipogenesis and lipid metabolism. chemicalbook.com
The interaction of this compound derivatives with other proteins has also been explored. For instance, the 2',3',4'-trihydroxy flavone (B191248) derivative, 2D08, has been shown to act as a regulator of protein SUMOylation and to bind to the Ral-interacting protein Rlip, which is involved in the transport of glutathione (B108866) conjugates. researchgate.net This interaction inhibits tumor cell proliferation and growth. researchgate.net Additionally, the parent compound, this compound, can form Schiff bases through condensation with primary amines, a reaction that is fundamental to many biological processes. nih.gov
Molecular docking studies have also been employed to predict the binding affinities and interaction patterns of polyhydroxybenzaldehyde derivatives with various protein targets, providing insights into their potential mechanisms of action at a molecular level.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For 2,3,4-Trihydroxybenzaldehyde and its derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d) or 6-31+G(d,p), have been employed to determine various molecular properties.
Theoretical geometry optimization is a fundamental DFT calculation that determines the lowest energy structure of a molecule. For this compound, this involves optimizing all geometrical variables without symmetry constraints to find the most stable conformation. jmaterenvironsci.com Such calculations have been performed on the molecule as part of broader studies on aromatic aldehydes. jmaterenvironsci.com
In related research on its derivatives, such as the Schiff base formed with 4-aminoantipyrine, DFT calculations have shown that the optimized geometries can accurately reproduce experimentally determined crystal structures. researchgate.net Similarly, in studies of flavylium (B80283) salts synthesized from this compound, geometry optimization calculations revealed that the resulting dye molecules adopt a planar geometry. nih.gov These studies underscore the reliability of DFT in predicting the structural parameters of this compound and its derivatives.
Table 1: Representative DFT-Optimized Geometrical Parameters
| Parameter | Optimized Value | Method/Basis Set |
| C-C (aromatic) | ~1.39 - 1.41 Å | B3LYP/6-31G(d) |
| C-O (hydroxyl) | ~1.36 Å | B3LYP/6-31G(d) |
| C=O (aldehyde) | ~1.22 Å | B3LYP/6-31G(d) |
| C-C-C (angle) | ~120° | B3LYP/6-31G(d) |
The electronic properties of a molecule are crucial for understanding its reactivity and spectral characteristics. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. researchgate.net
For a Schiff base derived from this compound and 4-aminobenzoic acid, DFT calculations determined the HOMO and LUMO energies to be -0.197684 eV and -0.096761 eV, respectively. researchgate.net In a quantitative structure-toxicity relationship (QSTR) study that included this compound, the HOMO and LUMO energies were calculated to correlate toxicity with various physicochemical parameters. jmaterenvironsci.com Furthermore, studies on quinazolin-4(3H)-one derivatives synthesized with this compound found their HOMO-LUMO gaps to be between 3.89 eV and 3.93 eV. mdpi.com A smaller energy gap generally implies higher chemical reactivity and polarizability. researchgate.net
Table 2: Calculated Frontier Orbital Energies and Energy Gaps
| Molecule/Derivative | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
| Schiff Base with 4-Aminobenzoic Acid researchgate.net | -0.197684 | -0.096761 | 0.100923 |
| Quinazolin-4(3H)-one Derivatives mdpi.com | -5.53 to -5.51 | -1.62 to -1.58 | 3.89 to 3.93 |
Theoretical vibrational analysis through DFT is used to predict the infrared (IR) and Raman spectra of a molecule. The calculations yield vibrational frequencies and their corresponding modes. The Potential Energy Distribution (PED) analysis helps in assigning these calculated frequencies to specific molecular vibrations, such as stretching, bending, or torsional motions.
For derivatives of this compound, theoretical vibrational frequencies calculated via DFT have shown good agreement with experimental FT-IR spectra. researchgate.net This agreement allows for confident assignment of the observed spectral bands. researchgate.net Such analyses are crucial for confirming the molecular structure and understanding the intramolecular dynamics. researchgate.net For instance, in the Schiff base formed with 4-aminoantipyrine, the theoretical vibrations were used to obtain and analyze the molecule's thermodynamic properties. researchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized picture of the electron density, which is more aligned with classical chemical concepts of bonds and lone pairs.
In studies of derivatives of this compound, NBO analysis has been employed to explore molecular stability and the nature of intramolecular hydrogen bonds. researchgate.net The analysis can quantify the stabilization energy (E(2)) associated with interactions between donor (filled) and acceptor (unfilled) orbitals, providing insight into the delocalization of electron density. For example, in halo-functionalized hydrazones, NBO analysis confirmed that hyperconjugative interactions were a pivotal cause for the stability of the compounds. acs.org
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack).
For derivatives of this compound, MEP analysis has been used to identify reactive sites. researchgate.net For example, in a study of 4-(2,3,4-trihydroxybenzylideneamino)antipyrine, MEP maps would be expected to show negative potential around the electronegative oxygen atoms of the hydroxyl and carbonyl groups, and positive potential around the hydrogen atoms. researchgate.net
DFT calculations can be used to predict the thermodynamic properties of a molecule based on its vibrational frequencies and structural parameters. Properties such as standard heat capacity (Cp), entropy (S), and enthalpy (H) can be calculated at different temperatures.
For Schiff bases derived from this compound, statistical thermodynamic properties have been calculated from theoretical vibrational data. researchgate.netresearchgate.net These calculations showed that with increasing temperature, the entropy, heat capacity, and enthalpy increase, which is a typical behavior for molecules. researchgate.net These theoretical thermodynamic functions provide valuable information about the molecule's stability and energy at different temperatures. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited States
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum mechanical method for investigating the electronic excited states of molecules. uci.educhemrxiv.org It is an extension of Density Functional Theory (DFT), which is primarily used for ground-state properties. uci.edu TD-DFT is particularly valuable for predicting electronic absorption spectra, which arise from transitions between the ground state and various excited states upon absorption of light. uci.educhemrxiv.org The linear-response formulation of TD-DFT allows for the calculation of excitation energies, which correspond to the peaks in an absorption spectrum. dtu.dk
While TD-DFT has been successfully applied to a wide range of organic molecules to understand their photophysical properties, specific TD-DFT studies focusing on the excited states of this compound are not extensively detailed in the available literature. However, research on structurally related 2-hydroxybenzoyl compounds demonstrates that TD-DFT can be used to investigate phenomena like excited-state intramolecular proton transfer (ESIPT), where the intramolecular hydrogen bond is significantly strengthened upon electronic excitation. Given that the crystal structure of this compound confirms the presence of an intramolecular hydrogen bond between the 2-hydroxy group and the aldehyde group, TD-DFT calculations could provide significant insights into its photo-stability and fluorescence properties. nih.govresearchgate.net Such studies would be crucial for understanding its behavior in biological systems under UV-Vis light exposure.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. It is a key tool in structure-based drug design, helping to predict the binding affinity and mode of interaction between a potential drug molecule and its protein target.
While specific molecular docking results for this compound with many key protein targets are not widely published, studies on its derivatives and related polyphenolic compounds provide a framework for understanding its potential interactions.
Structure-activity relationships (SAR) explore the connection between a molecule's chemical structure and its biological activity. For this compound, its key structural features are the benzene (B151609) ring, the aldehyde group, and three adjacent hydroxyl groups. These features are critical for its potential interactions with biological macromolecules.
Hydroxyl Groups: The three hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling the molecule to form multiple, strong hydrogen bonds with amino acid residues in a protein's binding site. The vicinal (adjacent) arrangement of these hydroxyls can lead to potent antioxidant activity and specific coordination with metal ions in metalloenzymes.
Aldehyde Group: The aldehyde group is a hydrogen bond acceptor.
Intramolecular Hydrogen Bond: Crystallographic studies have confirmed that in the solid state, this compound features an intramolecular hydrogen bond between the hydroxyl group at position 2 and the oxygen of the aldehyde group. nih.govresearchgate.netresearchgate.net This interaction confers a degree of planarity to the molecule, which can be crucial for fitting into specific, often planar, binding pockets of receptors. This pre-organized conformation can reduce the entropic penalty of binding, potentially leading to higher affinity.
Understanding how modifications to these groups affect binding affinity allows for the rational design of more potent and selective derivatives.
Aldose Reductase (ALR2): Aldose reductase is a key enzyme in the polyol pathway, which becomes overactive during hyperglycemic conditions associated with diabetes mellitus. Inhibition of ALR2 is a therapeutic strategy to prevent diabetic complications. The active site of ALR2 contains a binding pocket with key residues such as Tyr48, His110, Trp111, and Leu300 that are crucial for inhibitor binding. nih.govmdpi.comresearchgate.net A molecular docking and dynamics study on a derivative synthesized from this compound has been performed, suggesting the potential for this scaffold to interact with ALR2. mdpi.com The multiple hydroxyl groups of this compound could form hydrogen bonds with residues like Tyr48 and His110, anchoring it within the active site. nih.govmdpi.com
Estrogen Receptor (ER): The estrogen receptor, particularly the alpha isoform (ERα), is a critical target in the treatment of hormone-dependent breast cancers. nih.gov Ligands typically bind in a hydrophobic pocket and make key hydrogen bonds with residues like Glu353 and Arg394. While direct docking studies of this compound with ERα are not documented in the provided literature, studies on the related 2',3',4'-trihydroxychalcone (B600758) (2',3',4'-THC) show it can modulate ERα activity. nih.gov Interestingly, this modulation occurs without binding to the traditional estradiol (B170435) binding site, suggesting an alternative mechanism of action that could be relevant for this compound as well. nih.gov
Progesterone (B1679170) Receptor (PR): The progesterone receptor is another nuclear hormone receptor implicated in certain types of breast cancer. biorxiv.org Its ligands bind in a specific pocket where key interactions, such as hydrogen bonds with Gln725 and Arg766, stabilize the complex. eur.nl The ability of a ligand to induce or prevent specific conformational changes in the receptor determines whether it acts as an agonist or antagonist. nih.gov There is a lack of specific docking studies for this compound with the progesterone receptor in the available research.
Human Epidermal Growth Factor Receptor 2 (HER2): HER2 is a transmembrane protein that is overexpressed in a significant percentage of breast cancers, making it a prime therapeutic target. nih.gov The interaction between HER2 and its binding partners, including antibodies like trastuzumab and small molecule inhibitors, is driven by a combination of electrostatic and hydrophobic interactions. nih.gov Computational studies are frequently used to analyze these interactions to design new inhibitors. While specific docking simulations involving this compound and HER2 have not been reported, its polyphenolic nature suggests it could potentially interact with the ATP-binding site of the HER2 kinase domain.
Molecular Dynamics Studies
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations are applied to ligand-protein complexes predicted by molecular docking to assess their stability and behavior in a dynamic, solvated environment. These simulations can confirm if key interactions are maintained over time, reveal conformational changes in the protein upon ligand binding, and provide a more accurate estimation of binding free energies.
A study involving a derivative of this compound reported that MD simulations were used to confirm the stability of the ligand-ALR2 complex, indicating that the binding pose was well-maintained throughout the simulation. mdpi.com This suggests that the 2,3,4-trihydroxyphenyl scaffold can form stable and lasting interactions within the ALR2 active site. MD simulations are powerful tools for refining docking results and predicting how ligands might behave in a more realistic biological context. semanticscholar.org
In Silico ADMET and Drug-Likeness Predictions
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are vital in the early stages of drug discovery to filter out candidates that are likely to fail due to poor bioavailability or toxicity.
Drug-likeness is often assessed using rules like Lipinski's "Rule of Five," which identifies key physicochemical properties that are common among orally active drugs. The rule states that a compound is more likely to be orally bioavailable if it has:
A molecular weight (MW) of ≤ 500 Daltons
A calculated octanol-water partition coefficient (LogP) of ≤ 5
No more than 5 hydrogen bond donors (HBD)
No more than 10 hydrogen bond acceptors (HBA)
The computed physicochemical properties for this compound are summarized in the table below.
| Property | Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 154.12 g/mol | Yes (≤ 500) |
| XLogP3-AA (LogP) | 0.9 | Yes (≤ 5) |
| Hydrogen Bond Donor Count | 3 | Yes (≤ 5) |
| Hydrogen Bond Acceptor Count | 4 | Yes (≤ 10) |
| (Data sourced from PubChem CID 75064) nih.gov |
Based on this analysis, this compound fully complies with Lipinski's Rule of Five. This profile suggests that the compound has favorable physicochemical properties for oral bioavailability, making it a promising scaffold for further investigation as a potential therapeutic agent. audreyli.com
Future Research Directions and Applications
Exploration of New Therapeutic Potential and Drug Development
2,3,4-Trihydroxybenzaldehyde is a crucial intermediate in the synthesis of the anti-Parkinson's drug, benserazide (B1668006). chemicalbook.com Benserazide acts as a peripheral dopa decarboxylase inhibitor and is often combined with L-dopa to treat Parkinson's disease. chemicalbook.comgoogle.com The compound's inherent biological activities, including antioxidant and anti-inflammatory properties, suggest a broader therapeutic potential that is yet to be fully realized.
The antimicrobial properties of this compound have been investigated, particularly through its derivatives. chemicalbook.com For instance, carbohydrazone derived from this compound has demonstrated activity against bacteria and fungi. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This suggests a promising avenue for the development of new antimicrobial agents.
In the realm of oncology, research has indicated that this compound can decrease the viability of human colon cancer cells by regulating pro-oncogenic signals. chemicalbook.com Furthermore, some dihydroxybenzaldehyde isomers have shown the ability to inhibit ribonucleotide reductase activity, an important target in cancer therapy. nih.gov Analogues such as o-vanillin and 2,4,6-trihydroxybenzaldehyde (B105460) have been found to suppress the growth of human melanoma cells, indicating that related structures have potential as anticancer drugs. iiarjournals.org
Table 1: Investigated Biological Activities
| Activity | Target/Model | Finding |
| Antimicrobial | Bacteria and Fungi | Carbohydrazone derivatives show activity. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Anticancer | Human Colon Cancer Cells | Decreases cell viability by regulating pro-oncogenic signals. chemicalbook.com |
| Anticancer | L1210 Murine Leukemia | Dihydroxybenzene derivatives exhibit antitumor activity. nih.gov |
| Anticancer | A375 Human Melanoma | Analogues inhibit NFĸB activation and suppress tumor growth. iiarjournals.org |
| Anti-obesity | 3T3-L1 cells & HFD mice | Inhibits lipid accumulation and adipocyte differentiation. chemicalbook.com |
| Anti-diabetic | In vitro | Inhibits α-glucosidase, suggesting utility in treating diabetes. chemicalbook.com |
While direct studies on this compound's effect on specific signaling pathways like JAK2/STAT3 or the NLRP3 inflammasome are not extensively detailed in the provided context, its role in regulating pro-oncogenic signals in cancer cells suggests an interaction with cellular signaling cascades. chemicalbook.com The development of its derivative, 2,3,4-trimethoxybenzaldehyde, for use in new Ca2+ channel blockers further underscores the potential of this structural backbone to interact with key biological pathways. patsnap.com Future research could fruitfully explore these specific interactions to uncover new therapeutic applications.
Advanced Synthetic Methodologies for Enhanced Efficiency and Sustainability
The synthesis of this compound has evolved significantly. Early methods, such as the Gattermann reaction using pyrogallol (B1678534) and highly toxic hydrocyanic acid, have been largely abandoned due to safety concerns. google.com
Modern approaches prioritize safety, efficiency, and sustainability. A common contemporary method starts with pyrogallol and involves a three-step process of phenolic hydroxyl protection, formylation, and subsequent deprotection. chemicalbook.comgoogle.comchemicalbook.com This method is favored for its use of inexpensive raw materials, simpler procedures, higher yields (totaling 82-86%), and reduced chemical waste. google.com
Another sustainable strategy involves using natural resources. One such process utilizes leaves from the Amur maple to extract tannins. These tannins are hydrolyzed to gallic acid, which is then decarboxylated to pyrogallol. The pyrogallol is finally hydroxylated to produce this compound. google.com
Table 2: Comparison of Synthetic Methods
| Method | Starting Material | Key Reagents/Steps | Advantages | Disadvantages |
| Gattermann Reaction | Pyrogallol | Hydrocyanic acid or cyanide | Cost-effective | Extremely toxic reagents google.com |
| Protection-Formylation-Deprotection | Pyrogallol | Diphenyl carbonate, Dichloromethyl ethyl ether, AlCl₃ | High yield (82-86%), safer, less waste chemicalbook.comgoogle.com | Multi-step process |
| Friedel-Crafts Reaction | Pyrogallol | Triethyl orthoformate | Pure reaction process | Large volume of sewage, difficult post-treatment google.com |
| Natural Source Extraction | Amur Maple Leaves | Hydrolysis, Decarboxylation, Hydroxylation | Sustainable raw material, low cost google.com | Dependent on natural source availability |
Deeper Mechanistic Elucidation of Biological Activities
The biological activities of this compound are linked to its chemical structure, particularly the presence of multiple hydroxyl groups which confer antioxidant properties. cymitquimica.com These groups can scavenge free radicals, a mechanism that underlies its potential protective effects against oxidative stress-related conditions. cymitquimica.com
The aldehyde group is also key to its reactivity, allowing it to form Schiff bases through condensation with primary amines. sigmaaldrich.comsigmaaldrich.comnih.gov This reactivity is fundamental to the synthesis of many of its biologically active derivatives. Understanding the intramolecular hydrogen bonding, where the 2-hydroxy group interacts with the aldehyde group, is also crucial for explaining its structural conformation and interactions with biological targets. nih.govresearchgate.netresearchgate.net
Design and Synthesis of Novel Derivatives with Tailored Properties
The core structure of this compound serves as a versatile scaffold for creating a wide range of derivatives with specific properties. By reacting the aldehyde group, researchers have synthesized various compounds.
Schiff Bases : Condensation with primary amines, such as anthranilic acid or the antipyrine (B355649) derivative, yields Schiff bases, which are investigated for their biological activities. sigmaaldrich.comnih.govsigmaaldrich.com
Oximes : Reaction with hydroxylamines can produce oxime derivatives. For example, (E)-benzaldehyde O-benzyl oximes derived from this compound have been synthesized and evaluated as inhibitors of the aldose reductase enzyme, which is implicated in diabetic complications. mdpi.com
Other Derivatives : It is used as a starting material for preparing compounds like 1,5-dimethyl-2-phenyl-4-[(1E)-(2,3,4-trihydroxybenzylidene)amino]-1H-pyrazol-3(2H)-one and is also methylated to produce 2,3,4-trimethoxybenzaldehyde, an intermediate for Ca2+ channel blockers. sigmaaldrich.compatsnap.comsigmaaldrich.com
These examples demonstrate the high potential for designing novel molecules with tailored therapeutic or industrial properties based on the this compound framework. cymitquimica.comnih.gov
Comprehensive Toxicity Profiling and Pharmacokinetic Studies
While this compound shows therapeutic promise, a thorough understanding of its safety profile is essential. Current data indicates that it can be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. nih.govfishersci.com The oral LD50 in mice is reported as 2,195 mg/kg. chemicalbook.com
Table 3: Available Toxicological Data
| Endpoint | Result | Classification |
| Acute Oral Toxicity (Mouse) | LD50: 2,195 mg/kg chemicalbook.com | Harmful if swallowed nih.govfishersci.com |
| Skin Corrosion/Irritation | Causes skin irritation nih.govfishersci.com | Category 2 fishersci.com |
| Eye Damage/Irritation | Causes serious eye irritation nih.govfishersci.com | Category 2 fishersci.com |
| Respiratory Irritation | May cause respiratory irritation nih.govfishersci.com | STOT SE Category 3 fishersci.com |
Comprehensive toxicological studies are needed to fully characterize its safety profile for potential pharmaceutical use. Furthermore, there is a lack of specific pharmacokinetic data (absorption, distribution, metabolism, and excretion) for this compound itself, although some studies have begun to explore the pharmacokinetics of its derivatives. tandfonline.com Future research must focus on these areas to assess the compound's viability as a drug candidate and to establish a clear risk-benefit profile.
Applications in Material Science and Fine Chemical Synthesis (beyond pharmaceuticals)
The distinct chemical architecture of this compound, characterized by its multiple reactive sites, allows for its integration into a wide array of molecular structures, thereby imparting unique properties to the resulting materials and molecules.
Corrosion Inhibitors
The presence of heteroatoms (oxygen) and the aromatic ring in this compound and its derivatives makes them effective corrosion inhibitors, particularly for mild steel in acidic environments. These molecules can adsorb onto the metal surface, forming a protective layer that mitigates the corrosive action of the acidic medium. The formation of Schiff bases by reacting this compound with various amines is a common strategy to enhance their corrosion inhibition efficiency. These Schiff bases contain the azomethine group (-C=N-), which, along with the hydroxyl groups, provides multiple centers for adsorption onto the metal surface.
Studies on analogous Schiff bases derived from other hydroxybenzaldehydes have demonstrated that their inhibition efficiency increases with concentration but may decrease at higher temperatures. The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer. Potentiodynamic polarization studies typically reveal that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process.
Table 1: Corrosion Inhibition Performance of Schiff Bases Derived from Hydroxybenzaldehydes on Mild Steel in 1M HCl
| Inhibitor | Concentration (M) | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| 2-[2-(hydroxybenzylide)amino]benzanoic acid (SB1) | Not Specified | Not Specified | 89.98 | nih.gov |
| (2-hydroxybenzylidene)-(2-hydroxyphenyl) amine (SB2) | Not Specified | Not Specified | 88.03 | nih.gov |
| (E)-2-((2-methoxybenzylidene)amino)phenol (L1) | 1 x 10⁻³ | 30 | 75 | rsc.org |
| (E)-2-((4-methoxybenzylidene)amino)phenol (L2) | 1 x 10⁻³ | 30 | 76 | rsc.org |
Note: Data for Schiff bases derived from other hydroxybenzaldehydes are presented to illustrate the general performance of this class of compounds, as specific data for this compound derivatives were not available in the searched literature.
Polymer Synthesis
The polyfunctional nature of this compound makes it a promising monomer for the synthesis of novel polymers with tailored properties. The hydroxyl and aldehyde groups can participate in various polymerization reactions, such as polycondensation, to form polyesters, polyamides, and other polymeric structures. The incorporation of the trihydroxy-substituted aromatic ring into the polymer backbone can enhance thermal stability, and chemical resistance, and introduce antioxidant properties. While specific research on the use of this compound in polymer synthesis is an emerging area, the principles of polymer chemistry suggest its potential in creating high-performance materials.
Fine Chemical Synthesis
This compound serves as a valuable and versatile building block in the synthesis of a variety of fine chemicals, owing to the reactivity of its aldehyde and hydroxyl groups.
Schiff Base Formation: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). researchgate.netchemicalbook.comsigmaaldrich.comnih.gov This reaction is fundamental in the synthesis of various organic compounds with applications in coordination chemistry, catalysis, and as intermediates for further chemical transformations. For instance, this compound has been used in the preparation of 1,5-dimethyl-2-phenyl-4-[(1E)-(2,3,4-trihydroxybenzylidene)amino]-1H-pyrazol-3(2H)-one. researchgate.netchemicalbook.comsigmaaldrich.com
Synthesis of Azo Dyes: While direct synthesis of azo dyes from this compound was not explicitly detailed in the searched results, the general methodology for producing azo dyes involves the coupling of a diazonium salt with an electron-rich aromatic compound. Phenolic compounds, such as 2,4-dihydroxybenzoic acid, are known to be effective coupling components in the synthesis of azo dyes. jmaterenvironsci.comekb.eg Given its highly activated aromatic ring due to the presence of three hydroxyl groups, this compound is expected to be an excellent substrate for azo coupling reactions, leading to the formation of vividly colored azo dyes with potential applications in textiles, printing, and as indicators. The general synthesis involves the diazotization of a primary aromatic amine followed by its reaction with the phenolic compound under alkaline conditions.
Heterocyclic Compound Synthesis: The reactive functional groups of this compound make it a suitable precursor for the synthesis of various heterocyclic compounds. For example, carbohydrazones derived from this compound have been investigated for their antimicrobial activity. researchgate.netchemicalbook.com These reactions typically involve the condensation of the aldehyde with a hydrazine (B178648) derivative, leading to the formation of a C=N-N bond, which can then be a part of a larger heterocyclic ring system.
Table 2: Examples of Fine Chemicals Synthesized from this compound and Analogous Phenolic Aldehydes
| Starting Material | Reagent(s) | Product Type | Application/Significance | Reference |
| This compound | Anthranilic acid | Schiff base | Intermediate in organic synthesis | researchgate.netchemicalbook.com |
| This compound | Carbohydrazide | Carbohydrazone | Potential antimicrobial agent | researchgate.netchemicalbook.com |
| 2,4-Dihydroxybenzoic acid | Diazotized aromatic amines | Azo dye | Colorant | jmaterenvironsci.comekb.eg |
| p-Hydroxybenzaldehyde | Diazonium salts | Azo dye | Colorant | uobasrah.edu.iq |
Q & A
Q. How is the crystal structure of 2,3,4-Trihydroxybenzaldehyde determined experimentally?
The crystal structure is resolved using single-crystal X-ray diffraction (SCXRD). Data collection employs APEX2 and SAINT software, followed by refinement via SHELXS97/SHELXL96. The compound crystallizes in an asymmetric unit with two independent molecules, stabilized by intramolecular hydrogen bonds between the 2-hydroxy group and aldehyde moiety. Intermolecular O–H⋯O hydrogen bonds form a 3D network, validated using displacement parameter constraints (Uiso(H) = 1.2–1.5Ueq(parent atom)) .
Q. What are the key safety considerations when handling this compound in the lab?
The compound is classified under GHS as Skin Irritant (Category 2), Eye Irritant (2A), and Acute Oral Toxicity (Category 5). Use personal protective equipment (PPE), including gloves and goggles, and work in a fume hood. Refer to updated Safety Data Sheets (SDS) compliant with JIS Z 7253:2019 for exposure controls and regulatory guidelines .
Q. What is the standard protocol for synthesizing Schiff base derivatives from this compound?
React this compound with primary amines (e.g., anthranilic acid) in absolute ethanol under reflux (4–6 hours) with catalytic glacial acetic acid. Monitor the reaction via TLC, and purify the product through recrystallization or column chromatography. Characterize derivatives using FT-IR, NMR, and mass spectrometry .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., hydrogen bond geometry) be resolved during refinement?
Use iterative refinement in SHELXL with constraints for O–H distances (0.84 ± 0.01 Å) and isotropic displacement parameters. Validate hydrogen bonding patterns using difference Fourier maps and software like UCSF Chimera to visualize electron density and molecular packing. Cross-check against literature-reported bond angles and torsion angles .
Q. What computational methods are recommended for analyzing the 3D hydrogen-bonded network of this compound?
Employ Mercury (CCDC) or UCSF Chimera to generate packing diagrams and quantify intermolecular interactions. Use PLATON to calculate interaction energies and void volumes. Advanced studies may involve density functional theory (DFT) to model electronic effects on hydrogen bond strength .
Q. How can the biological activity of this compound derivatives be systematically evaluated?
Design in vitro assays for antimicrobial activity (e.g., MIC against S. aureus or E. coli) and cytotoxicity (MTT assay on mammalian cells). For hydrogels, test mechanical properties (rheometry), hemostatic efficacy (blood clotting time), and in vivo wound healing in murine models. Use HPLC to monitor stability and degradation .
Methodological Tables
Table 1: Key Crystallographic Data for this compound
| Parameter | Value | Source ID |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| Hydrogen Bond Lengths | O–H⋯O: 2.68–2.85 Å | |
| Melting Point | 159–162°C |
Table 2: Common Analytical Techniques for Derivative Characterization
| Technique | Application | Example Reference |
|---|---|---|
| FT-IR | Confirm Schiff base formation (C=N stretch ~1600 cm⁻¹) | |
| SCXRD | Resolve intermolecular interactions | |
| HPLC | Purity assessment of derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
